N-[3-(trifluoromethoxy)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethoxy)phenyl]glycinamide is an organic compound with the molecular formula C9H9F3N2O2 It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethoxy)phenyl]glycinamide typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the attachment of the glycinamide moiety. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. Recent advances have made this process more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and cesium fluoride as the primary fluorine source, enabling the rapid generation of trifluoromethoxy-containing compounds without relying on perfluoroalkyl precursor reagents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethoxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(trifluoromethoxy)phenyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, such as in the design of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethoxy)phenyl]glycinamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethoxy)phenylboronic acid: This compound also contains a trifluoromethoxy group attached to a phenyl ring, but it features a boronic acid moiety instead of a glycinamide group.
3-(trifluoromethoxy)benzeneboronic acid: Similar to the previous compound, this one has a trifluoromethoxy group and a boronic acid moiety.
Uniqueness
N-[3-(trifluoromethoxy)phenyl]glycinamide is unique due to the presence of both the trifluoromethoxy group and the glycinamide moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-amino-N-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-2-6(4-7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15) |
InChI Key |
BZQGZAVHPZXJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.